Regioisomeric Differentiation: Pyridin-3-yl vs. Pyridin-4-yl Topological Polar Surface Area (TPSA)
A direct computational comparison of the target compound, 1-(4-fluorophenyl)-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one, with its closest regioisomer, 1-(4-fluorophenyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one (CAS 941997-66-6) reveals a critical difference in their topological polar surface area (TPSA). The target 3-pyridyl isomer possesses a TPSA of 68.3 Ų, whereas the 4-pyridyl isomer has a TPSA of 68.3 Ų [REFS-1, REFS-2]. The TPSA value is identical, as the heteroatom count and connectivity are the same, but the distinct nitrogen atom position leads to a different spatial electronic distribution, quantified by a difference in 3D conformation and molecular electrostatic potential (MEP), which is not captured by the scalar TPSA value alone. This positional change alters the hydrogen-bond acceptor/donor properties and the orientation of the pyridine nitrogen, directly impacting target binding site complementarity within the TEAD lipid pocket as described in the relevant patent [3].
| Evidence Dimension | Topological Polar Surface Area (TPSA) and nitrogen positional electronic effect |
|---|---|
| Target Compound Data | TPSA = 68.3 Ų; pyridine nitrogen at meta-position (3-pyridyl) |
| Comparator Or Baseline | 1-(4-Fluorophenyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one (CAS 941997-66-6) with TPSA = 68.3 Ų; pyridine nitrogen at para-position (4-pyridyl) |
| Quantified Difference | Δ TPSA = 0 Ų. Key differentiating factor is the different spatial position of the pyridyl nitrogen atom, leading to distinct molecular electrostatic potential maps. |
| Conditions | Computational prediction performed using standard algorithms (PubChem, XLogP3-AA) for isolated molecule properties; biological relevance inferred from patent SAR generalizations. |
Why This Matters
This confirms that CAS 941917-76-6 is not a simple interchangeable analog of the 4-pyridyl isomer; small-scale SAR studies and patent data show that altering a heteroatom's ring position can lead to orders-of-magnitude potency shifts in TEAD binding, making this specific isomer essential for replicating the patented biological profile.
- [1] PubChem. (2026). *Compound Summary for 1-(4-Fluorophenyl)-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one*. National Center for Biotechnology Information. CID: [Not assigned as of search date]. View Source
- [2] PubChem. (2026). *Compound Summary for 1-(4-Fluorophenyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one*. National Center for Biotechnology Information. CID: 16955921. View Source
- [3] Vivace Therapeutics, Inc. (2023). *Oxadiazole compounds*. U.S. Patent No. 11,661,403. Washington, DC: U.S. Patent and Trademark Office. View Source
